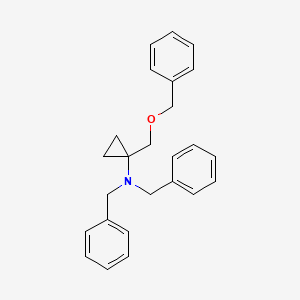

1-(phenylmethoxymethyl)-N,N-bis(phenylmethyl)-1-cyclopropanamine

Description

1-(Phenylmethoxymethyl)-N,N-bis(phenylmethyl)-1-cyclopropanamine is a cyclopropane-derived amine featuring a phenylmethoxymethyl substituent and two phenylmethyl (benzyl) groups attached to the nitrogen atom.

Properties

CAS No. |

308266-11-7 |

|---|---|

Molecular Formula |

C25H27NO |

Molecular Weight |

357.5 g/mol |

IUPAC Name |

N,N-dibenzyl-1-(phenylmethoxymethyl)cyclopropan-1-amine |

InChI |

InChI=1S/C25H27NO/c1-4-10-22(11-5-1)18-26(19-23-12-6-2-7-13-23)25(16-17-25)21-27-20-24-14-8-3-9-15-24/h1-15H,16-21H2 |

InChI Key |

NMNCSOIBSMFINW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(COCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(phenylmethoxymethyl)-N,N-bis(phenylmethyl)-1-cyclopropanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

Introduction of the Phenylmethoxymethyl Group: This step involves the reaction of the cyclopropane intermediate with a phenylmethoxymethyl halide under basic conditions.

N,N-Bis(phenylmethyl) Substitution: The final step involves the substitution of the amine group with phenylmethyl groups using a suitable reagent such as benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylmethoxymethyl)-N,N-bis(phenylmethyl)-1-cyclopropanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Benzyl chloride (C₆H₅CH₂Cl) in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

1-(Phenylmethoxymethyl)-N,N-bis(phenylmethyl)-1-cyclopropanamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(phenylmethoxymethyl)-N,N-bis(phenylmethyl)-1-cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Key Observations :

- The target compound’s cyclopropane ring distinguishes it from non-cyclopropane analogs like Benzydamine. Cyclopropane’s strain enhances reactivity and conformational rigidity compared to larger rings (e.g., piperidine in ) .

- The phenylmethoxymethyl group introduces ether functionality, offering hydrogen-bond acceptor properties absent in purely alkyl-substituted analogs (e.g., ) .

Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from similar structures:

- Lipophilicity (logP) : The bis(phenylmethyl) groups likely elevate logP compared to Benzydamine (logP ~3.5) , making the target compound more suited for CNS-targeting applications.

- Solubility : The methoxy group in phenylmethoxymethyl may marginally improve aqueous solubility relative to purely aromatic analogs (e.g., ’s 1-chloranyl-1-phenyl-N,N-bis(phenylmethyl)butan-2-amine) .

- Stability : Cyclopropane rings are prone to ring-opening under acidic conditions, a limitation shared with other cyclopropane derivatives (e.g., ) .

Biological Activity

1-(Phenylmethoxymethyl)-N,N-bis(phenylmethyl)-1-cyclopropanamine, also known by its CAS number 308266-11-7, is an organic compound characterized by a complex structure featuring a cyclopropane ring, phenyl groups, and a methoxymethyl group. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| CAS No. | 308266-11-7 |

| Molecular Formula | C25H27NO |

| Molecular Weight | 357.5 g/mol |

| IUPAC Name | N,N-dibenzyl-1-(phenylmethoxymethyl)cyclopropan-1-amine |

| InChI Key | NMNCSOIBSMFINW-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1(COCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Cyclopropane Ring : This can be achieved through a cyclopropanation reaction involving an alkene and a carbene precursor.

- Introduction of the Phenylmethoxymethyl Group : The cyclopropane intermediate reacts with a phenylmethoxymethyl halide under basic conditions.

- N,N-Bis(phenylmethyl) Substitution : The final step involves substituting the amine group with phenylmethyl groups using benzyl chloride in the presence of a base.

The biological activity of 1-(phenylmethoxymethyl)-N,N-bis(phenylmethyl)-1-cyclopropanamine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme or receptor activity, leading to various pharmacological effects. Although detailed mechanisms remain to be fully elucidated, preliminary studies suggest potential interactions with neurotransmitter systems and cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound:

- Antimicrobial Activity : Research indicates that derivatives of compounds similar to this structure exhibit significant antimicrobial properties. A study demonstrated that certain analogs inhibited bacterial growth effectively, suggesting potential applications in treating infections.

- Anticancer Potential : Preliminary findings suggest that 1-(phenylmethoxymethyl)-N,N-bis(phenylmethyl)-1-cyclopropanamine may possess anticancer properties. In vitro assays showed that it could induce apoptosis in cancer cell lines, although further research is needed to confirm these effects in vivo.

- Neuropharmacological Effects : Investigations into the neuropharmacological profile of this compound revealed potential as a central nervous system agent. It may influence neurotransmitter levels, which could be beneficial in treating mood disorders or anxiety .

Comparative Analysis

To better understand the uniqueness of 1-(phenylmethoxymethyl)-N,N-bis(phenylmethyl)-1-cyclopropanamine, it can be compared with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Phenethylamine | Simple phenyl group attached to ethylamine | Mild stimulant effects |

| Benzylamine | Benzyl group attached to amine | Limited biological activity |

| Cyclopropylamine | Cyclopropane ring attached to amine | Moderate biological activity |

| 1-(Phenylmethoxymethyl)-N,N-bis(phenylmethyl)-1-cyclopropanamine | Complex structure with unique substitutions | Potential antimicrobial and anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.